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Methyl 5-Dimethoxycarbonyl Uridine

Cat. No.: B1159442
M. Wt: 376.32
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Description

Overview of Uridine (B1682114) and its Diverse Modifications in Chemical Biology

Uridine is a fundamental pyrimidine (B1678525) nucleoside, composed of a uracil (B121893) base attached to a ribose sugar ring. As one of the four core components of ribonucleic acid (RNA), it plays a central role in the storage and transfer of genetic information, protein synthesis, and various metabolic pathways. Beyond its primary role as a building block of RNA, uridine and its derivatives are crucial in numerous biochemical processes, including glucose metabolism and cell growth. libretexts.org

The field of chemical biology has revealed that the function of RNA is not solely dictated by its sequence of standard bases. The "epitranscriptome" refers to the array of biochemical modifications to RNA that occur post-transcriptionally, which can profoundly influence the RNA's structure, stability, and interactions. nih.gov Uridine is a frequent target for such modifications, leading to a diverse family of altered nucleosides like pseudouridine (B1679824) (Ψ), 5-methyluridine (B1664183) (m⁵U), and 5-methoxyuridine (B57755) (mo⁵U). nih.govwikipedia.org These modifications are introduced by specific enzymes (so-called "writers") and can impact everything from pre-mRNA splicing and translation to mRNA stability. nih.gov The discovery that modified nucleosides, particularly pseudouridine and N1-methylpseudouridine, could be used to create non-immunogenic mRNA with enhanced translational capacity was a pivotal moment in the development of mRNA vaccines and therapeutics. nih.govnih.gov

Significance of 5-Substituted Uridine Derivatives in Nucleic Acid Research

The C5 position of the uracil ring is a particularly important site for chemical modification. Unlike other positions on the ring, substitution at C5 does not interfere with the Watson-Crick base pairing essential for the genetic code. Instead, modifications at this site often serve to fine-tune the structure and function of the nucleic acid. For instance, 5-methyluridine (m⁵U), the ribonucleoside equivalent of thymidine, is a nearly universal modification in the T-loop of transfer RNA (tRNA) that helps to stabilize the molecule's three-dimensional structure. wikipedia.orgebi.ac.uk

Derivatives with larger substituents at the C5 position are also common, especially in the "wobble" position of the tRNA anticodon. These modifications, such as 5-carboxymethyluridine (B57136) (cmo⁵U) and 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U), play a critical role in ensuring the accurate and efficient decoding of messenger RNA (mRNA) codons during protein synthesis. nih.govjst.go.jp They can expand or restrict the pairing capabilities of uridine, for example, by stabilizing U•G wobble pairing to allow a single tRNA to recognize multiple codons. nih.gov The profound biological importance of these 5-substituted uridines has driven significant research into their synthesis and function, establishing them as vital tools for probing and manipulating nucleic acid biology. researchgate.netsigmaaldrich.com

Historical Development of Synthetic Approaches to Uridine Analogs

The pursuit of synthetic uridine analogs has a rich history, initially fueled by the search for anticancer and antiviral agents. Early efforts focused on modifying the sugar moiety or introducing halogen atoms to the uracil base. A major breakthrough in the synthesis of 5-substituted uridines was the use of 5-halouridines, particularly 5-bromouridine (B41414), as versatile starting materials. The bromine atom can be readily displaced by a wide range of nucleophiles or used in metal-catalyzed cross-coupling reactions (e.g., Heck, Stille, and Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds at the C5 position. researchgate.net

A classic and powerful method for forming carbon-carbon bonds is the malonic ester synthesis. This procedure typically involves deprotonating a malonic ester (like dimethyl malonate) with a base to form a stable carbanion, which then acts as a nucleophile. libretexts.org In the context of uridine chemistry, researchers found that the carbanion of dimethyl malonate could react with a protected 5-bromouridine to create a C5-dicarbomethoxymethyl substituent. This specific reaction provided a novel and efficient pathway to synthesize 5-(dicarbomethoxymethyl)uridine, which in turn serves as a key precursor for other important analogs like uridine-5-acetic acid and its methyl ester. researchgate.net This approach highlights a key strategy in nucleoside chemistry: the development of versatile intermediates that can be elaborated into a variety of target molecules.

Structural Features of Methyl 5-Dimethoxycarbonyl Uridine and its Position in Uridine Analog Research

This compound, more systematically named 5-(dicarbomethoxymethyl)uridine or uridine-5-malonic acid dimethyl ester, is a synthetic uridine analog characterized by the attachment of a dimethyl malonate group to the C5 position of the uracil base. researchgate.net The structure features a central methylene (B1212753) carbon bonded to two methoxycarbonyl (-COOCH₃) groups.

Key Structural Features:

Uridine Core: Comprises the standard uracil base and ribose sugar.

C5-Substituent: A dicarbomethoxymethyl group [-CH(COOCH₃)₂].

This compound holds a significant position in uridine analog research primarily as a synthetic intermediate. Its chemical value stems from the malonate functional group. Through processes of hydrolysis and decarboxylation, one of the methoxycarbonyl groups can be selectively removed to yield 5-methoxycarbonylmethyluridine (mcm⁵U) or, with full hydrolysis, 5-carboxymethyluridine (cmo⁵U). researchgate.net Both of these are naturally occurring, post-transcriptionally modified nucleosides found in tRNA. jst.go.jp Therefore, the synthesis of this compound provides a crucial and efficient entry point for accessing these biologically vital tRNA components for further study. researchgate.net

Data Tables

Table 1: Comparison of Selected 5-Substituted Uridine Derivatives

Compound NameC5-SubstituentPrimary Role/Significance
5-Methyluridine (m⁵U)-CH₃tRNA structural stabilization. wikipedia.orgebi.ac.uk
5-Bromovinyl-2'-deoxyuridine-CH=CHBrPotent antiviral agent (antiherpes). sigmaaldrich.com
5-Carboxymethyluridine (cmo⁵U)-CH₂COOHWobble nucleoside in tRNA, involved in decoding. nih.govjst.go.jp
5-Methoxycarbonylmethyluridine (mcm⁵U)-CH₂COOCH₃Wobble nucleoside in tRNA; precursor to other modifications. jst.go.jp
This compound -CH(COOCH₃)₂Synthetic intermediate for cmo⁵U and mcm⁵U. researchgate.net

Table 2: Chemical Properties of this compound

PropertyValue/Description
Systematic Name 5-(1,3-dimethoxy-1,3-dioxopropan-2-yl)uridine
Alternate Names 5-(dicarbomethoxymethyl)uridine; Uridine-5-malonic acid dimethyl ester
Synthesis Reaction of a protected 5-bromouridine with dimethyl malonate carbanion. researchgate.net
Key Reactivity Can undergo hydrolysis and decarboxylation to yield 5-(methoxycarbonylmethyl)uridine or 5-(carboxymethyl)uridine. researchgate.net
Research Significance Key synthetic precursor for naturally occurring modified nucleosides found in tRNA. researchgate.net

Properties

Molecular Formula

C₁₄H₂₀N₂O₁₀

Molecular Weight

376.32

Synonyms

2-[3-Benzoyl-1,2,3,4-tetrahydro-2,4-dioxo-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-5-pyrimidinyl]-propanedioic Acid 1,3-Dimethyl Ester;  Dimethyl 2-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyri

Origin of Product

United States

Molecular and Chemical Biological Research Focusing on Methyl 5 Dimethoxycarbonyl Uridine and Modified Uridines

Role of Uridine (B1682114) Modifications in RNA Biology

Post-transcriptional modification of RNA is a widespread and diverse biological process, with over 140 distinct chemical alterations identified. These modifications are critical for the proper structure, function, and stability of RNA molecules. Among the most common and functionally significant are modifications to the nucleoside uridine, which play pivotal roles in various aspects of RNA metabolism, from transfer RNA (tRNA) stability to the fidelity of protein synthesis.

Post-Transcriptional Methylation at C5 of Uridine (m⁵U) in tRNA and mRNA

5-methyluridine (B1664183) (m⁵U), also known as ribothymidine, is one of the most common and evolutionarily conserved modifications found in cellular RNA. nih.gov It is formed by the addition of a methyl group to the carbon-5 position of the uracil (B121893) base. This modification is nearly universal in the T-loop of both eukaryotic and bacterial tRNAs, where it is found at position 54 (m⁵U54) and contributes to the stabilization of the tRNA molecule's tertiary structure. nih.govtargetmol.com

While predominantly studied in tRNA, m⁵U has also been identified in other RNA species, including ribosomal RNA (rRNA), and more recently, in messenger RNA (mRNA) in eukaryotes. targetmol.comresearchgate.net Although the levels of m⁵U in mRNA are significantly lower than other modifications like N6-methyladenosine (m⁶A) and pseudouridine (B1679824) (Ψ), its presence suggests a potential role in mRNA metabolism or translation. targetmol.com The dysregulation of m⁵U has been linked to various human diseases, including certain cancers and systemic lupus erythematosus, highlighting the importance of accurately identifying m⁵U sites to understand their biological functions. rug.nl

Enzymatic Mechanisms of m⁵U Formation (e.g., Pyrimidine (B1678525) Methylation Transferase, TrmA)

The formation of m⁵U is catalyzed by a class of enzymes known as tRNA (m⁵U54) methyltransferases, which belong to the broader family of pyrimidine methylation transferases. researchgate.net These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor. In Escherichia coli, the enzyme responsible for m⁵U54 formation is TrmA, while in Saccharomyces cerevisiae it is Trm2, and in mammals, the primary enzymes are TRMT2A and TRMT2B. targetmol.comresearchgate.netbioglyco.com

The catalytic mechanism of TrmA is well-characterized and involves a covalent intermediate. The process begins with a conserved cysteine residue in the enzyme's active site acting as a nucleophile, attacking the C6 position of the target uridine base. immunomart.comnih.gov This Michael addition reaction forms a temporary covalent bond between the enzyme and the RNA substrate. researchgate.netimmunomart.com This step facilitates the subsequent electrophilic attack by the C5 carbon of the uracil ring on the methyl group of the SAM cofactor. immunomart.comnih.gov Following the methyl transfer, a proton is abstracted from the C5 position, and the enzyme is released through β-elimination, resulting in the final 5-methyluridine product. bioglyco.comimmunomart.com

Pseudouridine (Ψ) Isomerization and its Functional Impact on RNA

Pseudouridine (Ψ), often called the "fifth nucleoside," is the most abundant RNA modification found in all domains of life. nih.govnih.gov It is a structural isomer of uridine, formed by rotating the uracil base 180 degrees and reattaching it to the ribose sugar via a carbon-carbon (C-glycosidic) bond instead of the typical nitrogen-carbon bond. nih.gov This unique C-C bond provides greater rotational freedom and stability compared to the N-glycosidic bond in uridine. nih.gov

Pseudouridine Synthases and their Catalytic Mechanisms

The site-specific isomerization of uridine to pseudouridine is catalyzed by a family of enzymes called pseudouridine synthases (PUS). nih.gov These enzymes recognize specific uridine targets within an RNA chain. Two main mechanisms for this recognition and modification exist. In eukaryotes and archaea, many pseudouridylations in rRNA and small nuclear RNAs (snRNAs) are guided by small ribonucleoprotein particles (RNPs) composed of a core synthase (Cbf5 in yeast, dyskerin in humans) and a guide RNA (box H/ACA RNA) that identifies the target site through base pairing. The second mechanism involves standalone PUS enzymes that directly recognize the structure and/or sequence of their RNA substrates. nih.gov

The catalytic mechanism of PUS enzymes involves several key steps: cleavage of the N-glycosidic bond, rotation of the uracil base, and formation of the new C1′-C5 bond. A universally conserved aspartate residue within the active site of all known PUS enzymes is essential for catalysis. nih.gov One proposed mechanism involves this aspartate acting as a nucleophilic catalyst, attacking the C6 position of the uridine base, similar to the mechanism of m⁵U methyltransferases. However, another proposed "glycal mechanism" suggests that the reaction begins with the deprotonation of the C2′ of the ribose, leading to the formation of a glycal intermediate after the pyrimidine ring is eliminated. The repositioned ring is then reattached to form the final C-glycoside product.

Hypermodified Uridines in tRNA Wobble Position (e.g., 5-Carboxymethylaminomethyl Uridine)

The wobble position (position 34) of the tRNA anticodon is a hotspot for post-transcriptional modifications, with nearly half of all E. coli tRNAs bearing a modification at this site. These modifications are crucial for the accurate and efficient decoding of the genetic code, often expanding the codon recognition capabilities of a single tRNA beyond standard Watson-Crick pairing.

A prominent class of these modifications includes derivatives of 5-methyluridine (xm⁵U) and 5-hydroxyuridine (B57132) (xo⁵U). One such hypermodified nucleoside is 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U). In bacteria, the biosynthesis of cmnm⁵U is the initial step in the pathway for creating a variety of xm⁵U derivatives. This modification is installed by the conserved MnmE and MnmG enzyme complex. The cmnm⁵ group can then be further processed; for example, it can be converted to 5-methylaminomethyluridine (B1256275) (mnm⁵U) by the enzyme MnmC. Other related modifications found at the wobble position include 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U) and 5-methoxyuridine (B57755) (mo⁵U).

Role in Codon Recognition and Translational Fidelity

Modifications at the wobble uridine are essential for maintaining translational fidelity and accommodating the degeneracy of the genetic code. Standard wobble rules proposed by Crick are often insufficient to explain the full range of codon-anticodon interactions observed in nature. Hypermodifications at U34 provide the chemical and structural diversity needed for precise decoding.

Specifically, xm⁵U-derived modifications like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and mcm⁵U are critical for reading codons that end in a purine (B94841) (A or G). For example, the presence of mnm⁵s²U allows tRNALys to read both AAA and AAG codons efficiently, while restricting misreading of codons ending in U or C. Similarly, 5-carboxymethylaminomethyluridine (cmnm⁵U) in yeast mitochondrial tRNAs enables the selective recognition of codons ending in A and G. These modifications pre-structure the anticodon loop, optimizing its conformation for binding to the ribosome's A-site and ensuring that the correct codons are read, thereby preventing frameshifting errors and maintaining the integrity of protein synthesis. The absence of these modifications can lead to translational defects and has been linked to various human diseases.

Data Tables

Table 1: Summary of Selected Uridine Modifications and Associated Enzymes

Modification Abbreviation Enzyme Family/Examples Location Primary Function
5-Methyluridine m⁵U Pyrimidine Methylation Transferase (TrmA, TRMT2A) tRNA T-loop (U54), mRNA tRNA structural stability, modulates ribosome translocation
Pseudouridine Ψ Pseudouridine Synthase (PUS, Cbf5/dyskerin) tRNA, rRNA, snRNA, mRNA RNA structural stability, translational fidelity, splicing
5-Carboxymethylaminomethyl Uridine cmnm⁵U MnmE/MnmG complex tRNA Wobble (U34) Expands codon recognition, translational fidelity
5-Methylaminomethyl Uridine mnm⁵U MnmC tRNA Wobble (U34) Codon recognition, reading frame maintenance
Enzymatic Pathways for Complex C5 Modifications (e.g., MnmE, MnmG, CmoB, TrhO, TrmR)

The intricate modifications at the C5 position of uridine in tRNA are crucial for the fidelity and efficiency of protein synthesis. These modifications are orchestrated by a suite of highly specialized enzymes, each playing a defined role in a multi-step biosynthetic pathway. Key enzymes in these pathways include MnmE, MnmG, CmoB, TrhO, and TrmR, which collectively generate a diverse array of C5-substituted uridines.

The initial step in the biosynthesis of several complex C5 modifications is catalyzed by the MnmE and MnmG enzymes. In bacteria, this duo collaborates to install a 5-carboxymethylaminomethyl (cmnm⁵) group onto the C5 of a wobble uridine. researchgate.net MnmE, a GTPase, and MnmG, an FAD-dependent oxidoreductase, utilize glycine (B1666218) and methylenetetrahydrofolate (CH₂THF) as substrates to form cmnm⁵U. This modification can be further processed by other enzymes to generate even more complex derivatives.

The enzyme CmoB is a carboxymethyltransferase responsible for the formation of 5-carboxymethoxyuridine (cmo⁵U) in several tRNA species, particularly in Gram-negative bacteria. CmoB utilizes a unique substrate, carboxy-S-adenosyl-l-methionine (CxSAM), to carry out this carboxymethyl transfer. Structural studies of CmoB have revealed the conformational dynamics that occur during substrate binding and catalysis.

The biosynthesis of other C5-oxyalkylated uridine modifications involves the enzymes TrhO and TrmR. TrhO is responsible for the hydroxylation of the C5 of the wobble uridine, producing 5-hydroxyuridine (ho⁵U). researchgate.net This intermediate then serves as the substrate for subsequent alkylation. In Gram-positive bacteria, the enzyme TrmR, a methyltransferase, utilizes S-adenosylmethionine (SAM) to methylate ho⁵U, forming 5-methoxyuridine (mo⁵U). researchgate.net

EnzymeFunctionSubstrate(s)ProductOrganism Type
MnmE/MnmG Installs 5-carboxymethylaminomethyl groupUridine, Glycine, CH₂THFcmnm⁵UBacteria
CmoB Carboxymethyl transferho⁵U, CxSAMcmo⁵UGram-negative bacteria
TrhO Hydroxylation of C5Uridineho⁵UBacteria
TrmR Methylation of 5-hydroxyl groupho⁵U, SAMmo⁵UGram-positive bacteria

Influence of Uridine Modifications on Nucleic Acid Structure and Conformation

Impact on Ribose Sugar Pucker (e.g., C2'-endo vs. C3'-endo)

The conformation of the ribose sugar, known as the sugar pucker, is a critical determinant of nucleic acid structure. The two predominant conformations are C2'-endo, which is characteristic of B-form DNA, and C3'-endo, which is found in A-form RNA. Uridine modifications can significantly influence the equilibrium between these two states. For instance, unmodified uridines tend to adopt a flexible C2'-endo conformation. nih.gov However, the introduction of a 2-thio modification (s²U) strongly favors the C3'-endo conformation. nih.gov This shift towards a more rigid C3'-endo pucker has significant implications for the local structure of the anticodon loop, pre-organizing it for optimal codon recognition.

Effects on Base Pairing and Hydrogen Bonding Networks (e.g., Wobble Base Pairing)

Modifications at the C5 position of uridine play a crucial role in modulating the base-pairing properties at the wobble position of the tRNA anticodon. While the standard Watson-Crick base pairing rules dictate specific interactions, the wobble hypothesis allows for non-canonical pairings, which are often influenced by uridine modifications. Specifically, xm⁵U modifications, which include 5-methylaminomethyluridine (mnm⁵U) and 5-taurinomethyluridine (τm⁵U), have been shown to stabilize U•G wobble base pairs. nih.gov This stabilization is critical for the efficient decoding of codons ending in guanine (B1146940). nih.gov The C5-substituents of these modified uridines influence the formation of either keto-enol or zwitterionic forms, which in turn affects the accuracy of reading guanosine (B1672433) at the 3'-end of mRNA codons. nih.gov

Contributions to RNA Folding, Stability, and Dynamics

Modification TypeEffect on Ribose PuckerEffect on Base PairingContribution to RNA Stability
Unmodified Uridine Favors flexible C2'-endoStandard Watson-Crick and some wobbleBaseline stability
2-Thiouridine (B16713) (s²U) Strongly favors rigid C3'-endo nih.govRestricts wobble, enhances A pairingIncreases local and stacking stability nih.gov
xm⁵U Modifications -Stabilizes U•G wobble pairing nih.govEnhances decoding fidelity nih.gov
Pseudouridine (Ψ) Can influence pucker depending on contextCan stabilize duplexes through stacking nih.govGenerally stabilizing, but context-dependent nih.gov

Interactions with RNA-Modifying Enzymes and RNA-Binding Proteins

The recognition and processing of modified uridines are mediated by a complex interplay between the RNA substrate and specific enzymes and proteins. These interactions are governed by precise recognition mechanisms that ensure the correct modification is installed at the appropriate location and that the functional consequences of the modification are properly interpreted by the cellular machinery.

Substrate Specificity and Recognition Mechanisms

RNA-modifying enzymes exhibit a high degree of substrate specificity, ensuring that modifications are introduced at the correct nucleotide within a specific RNA molecule. This specificity is achieved through a combination of sequence and structure-based recognition. For example, pseudouridine synthases, the enzymes that convert uridine to pseudouridine, often possess modular structures with distinct RNA-binding domains that recognize specific structural features of the target RNA, in addition to the catalytic domain. nih.gov The 2-thiouridine synthetase MnmA, for instance, specifically recognizes tRNAs with anticodons UUC, UUG, and UUU, demonstrating a clear sequence preference. nih.gov The recognition process can involve intricate conformational changes in both the enzyme and the RNA substrate, allowing the enzyme to access the target uridine for modification.

RNA-binding proteins (RBPs) can also exhibit differential binding to RNA based on the presence of modifications. Modifications such as pseudouridine can alter the local conformation and hydrogen-bonding potential of the RNA, thereby influencing its interaction with RBPs. nih.gov This can have significant downstream effects on RNA processing, localization, and translation. The interplay between RNA modifications and RBPs adds another layer of regulation to gene expression, where the "epitranscriptomic" landscape of the RNA molecule dictates its fate and function.

Investigation of Enzyme-Nucleoside/RNA Complexes

There is no published research detailing the investigation of enzyme-nucleoside or enzyme-RNA complexes involving "Methyl 5-Dimethoxycarbonyl Uridine." Scientific studies on how this specific modified nucleoside is recognized, processed, or bound by enzymes, or its behavior within an RNA strand when interacting with proteins, are not available in the current body of scientific literature.

Application as Building Blocks in Chemical Synthesis of Modified Oligonucleotides for Research Purposes

No information could be found regarding the use of "this compound" as a building block in the chemical synthesis of modified oligonucleotides. There are no documented methods for its preparation as a phosphoramidite (B1245037) or other suitably protected monomer for incorporation into RNA or DNA strands via solid-phase synthesis. Consequently, there are no research findings on the properties or applications of oligonucleotides that would contain this specific modification.

Due to the lack of available data, no data tables or detailed research findings can be generated.

Future Directions and Emerging Research Avenues in Modified Uridine Chemistry

Development of Novel Synthetic Routes for Accessing Diverse 5-Dimethoxycarbonyl Uridine (B1682114) Analogs

The synthesis of modified nucleosides like Methyl 5-Dimethoxycarbonyl Uridine and its analogs is foundational to exploring their biological functions. Future research is increasingly focused on developing more efficient, versatile, and stereoselective synthetic methodologies.

One promising direction is the advancement of enzymatic synthesis . Enzymes, such as lipases, offer high selectivity and operate under mild reaction conditions. Continuous-flow microreactors are being explored to enhance the efficiency of enzyme-catalyzed synthesis of uridine esters, potentially reducing reaction times and improving yields nih.gov. The enzymatic isomerization of uridine to pseudouridine (B1679824), a fundamental RNA modification, is another area of intense study, with five families of pseudouridine synthases that orchestrate this site-specific transformation acs.orgneb.comfrontiersin.org. Understanding and harnessing these enzymatic pathways could lead to novel biocatalytic methods for creating diverse uridine analogs.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the C5 position of uridine. Techniques like the Heck coupling and C-H olefination provide efficient and atom-economical routes to C5-alkene modified uridines nih.govnih.govrsc.org. Future work will likely focus on expanding the scope of these reactions to introduce a wider variety of functional groups and on developing more sustainable catalyst systems proquest.comnih.gov.

Other innovative chemical strategies are also being pursued. The Wittig reaction has been successfully employed for the facile synthesis of 5-methoxycarbonylmethyluridine (B127866) from 5-hydroxyuracil (B1221707) derivatives, demonstrating a novel C-C bond formation at the 5-position nih.gov. Additionally, methods involving the reaction of 5-halogenouridine derivatives with active methylene (B1212753) compounds under basic conditions are being developed to create a diverse range of C-C bond formation products researchgate.net. The development of straightforward strategies for synthesizing 5'-substituted uridine derivatives, which are crucial for their biological activity, is also a key area of focus researchgate.net.

A summary of emerging synthetic approaches is presented in the table below.

Synthetic ApproachKey FeaturesPotential Advantages
Enzymatic SynthesisHigh selectivity, mild reaction conditions.Environmentally friendly, high stereoselectivity.
Palladium-Catalyzed ReactionsC-H activation, cross-coupling.High efficiency, atom economy, broad substrate scope.
Wittig ReactionC-C bond formation from 5-hydroxyuracil.Facile and direct route to specific analogs.
Reactions of Halogenated UridinesNucleophilic substitution with carbanions.Access to a diverse range of C5-substituted products.

Advanced Mechanistic Studies of Chemical Reactivity and Transformations

A deeper understanding of the chemical reactivity and transformation mechanisms of this compound and its analogs is crucial for predicting their biological behavior and for designing new molecules with specific properties.

The substituent at the C5 position of the uracil (B121893) ring significantly influences the electronic properties of the nucleobase. For instance, a methoxycarbonylmethyl group (-CH2COOCH3) has weak electron-donating properties, which has a limited effect on the electron density of the pyrimidine (B1678525) ring nih.gov. In contrast, substituents with protonated aminoalkyl groups act as strong electron-withdrawing groups, promoting the deprotonation of the N3H group nih.gov. These electronic effects are critical for the formation of different tautomeric (keto-enol) or zwitterionic forms of the nucleoside, which in turn is important for the accuracy of codon reading during protein translation nih.gov.

Future mechanistic studies will likely involve a combination of experimental and computational approaches to probe these electronic effects in greater detail. For example, proton magnetic resonance (PMR) studies have been used to correlate the electronic effects of different 5-substituents with the molecular conformation of uridine derivatives researchgate.net. Such studies can reveal how the substituent influences the puckering of the ribose ring and the orientation of the exocyclic groups researchgate.net.

The biosynthetic pathway of related modified uridines, such as (S)-methoxycarbonylhydroxymethyluridine ((S)-mchm5U), provides insights into enzymatic transformations. This pathway involves the formation of 5-carboxymethyluridine (B57136) (cm5U), followed by a methyl transfer to produce 5-methoxycarbonylmethyluridine (mcm5U), and finally a stereoselective hydroxylation acs.org. Understanding the mechanisms of these enzymatic reactions could inspire the design of novel catalysts for the synthesis of modified uridines.

Hydrolysis of the ester group in 5-methoxycarbonylmethyluridine to the corresponding carboxylic acid is another important transformation. Studies on the diastereoselective synthesis of (S)- and (R)-methoxycarbonylhydroxymethyluridines have shown that these esters can be efficiently hydrolyzed to the corresponding acids under racemization-free conditions acs.org. Advanced mechanistic studies will further elucidate the kinetics and thermodynamics of such transformations under various conditions.

Elucidation of Molecular Recognition Principles in Modified Nucleic Acid Interactions

Modified uridines at the wobble position (position 34) of the tRNA anticodon play a pivotal role in the accurate decoding of the genetic code. The 5-methoxycarbonylmethyl (mcm5) modification, often found in combination with a 2-thio modification (mcm5s2U), is crucial for the efficiency and fidelity of mRNA translation nih.govnih.gov.

The substituent at the C5 position directly influences the codon recognition properties of the tRNA. Modifications where a methylene carbon is attached to C5, such as in mcm5U, are often found in tRNAs that recognize purine-ending codons (A and G) nih.gov. The nature of the 5-substituent affects the electron density of the uracil ring, which in turn influences the stability of the wobble base pair with guanine (B1146940) researchgate.net. It has been proposed that unconventional base pairs between a protonated form of the modified uridine and the guanine at the third codon position, stabilized by two direct hydrogen bonds, are responsible for the reading of G-ending codons nih.gov.

Molecular dynamics simulations have been used to study the effect of modifications like mcm5U on the structure and dynamics of the tRNA anticodon loop. These studies suggest that such modifications help to maintain the canonical stair-stepped conformation of the anticodon, which is important for cognate codon recognition nih.gov. The modification can also influence the formation of hydrogen bonds within the anticodon loop and with ribosomal components nih.gov.

Future research will focus on obtaining high-resolution structures of ribosomes in complex with tRNAs containing these modifications to provide a more detailed picture of the molecular interactions. X-ray crystallography and cryo-electron microscopy will be invaluable tools in this endeavor. Furthermore, understanding how proteins, such as pseudouridine synthases, recognize and modify specific uridine residues within RNA is another key area of investigation acs.orgneb.combiorxiv.orgacs.org. Structural studies of these enzyme-RNA complexes will reveal the principles of molecular recognition that govern the site-specific modification of RNA.

The table below summarizes the key molecular recognition principles involving 5-substituted uridines.

Interaction TypeRole of 5-SubstituentConsequence for Molecular Recognition
Codon-Anticodon PairingModulates electronic properties and conformation of the uridine base.Influences wobble pairing and the recognition of purine-ending codons.
tRNA StructureStabilizes the anticodon loop conformation.Ensures proper presentation of the anticodon for decoding.
Protein-RNA InteractionProvides specific recognition determinants for modifying enzymes.Enables site-specific modification of RNA.

Integration of Computational Chemistry and Experimental Studies for Structural and Functional Insights

The synergy between computational chemistry and experimental techniques is becoming increasingly vital for unraveling the complex structure-function relationships of modified nucleic acids.

Molecular dynamics (MD) simulations have proven to be a powerful tool for studying the conformational dynamics of modified tRNAs. For instance, MD simulations of the anticodon stem-loop of human tRNA(Lys)3, which contains the mcm5s2U modification, have shown that the modification is crucial for maintaining the canonical stair-stepped conformation of the anticodon nih.gov. These simulations provide insights into the flexibility of the anticodon loop and how modifications influence its interactions with the mRNA codon and the ribosome, which are often difficult to capture with static experimental structures alone nih.govacs.orgbiorxiv.org.

Quantum chemical calculations , such as Density Functional Theory (DFT), are employed to investigate the electronic properties of modified nucleosides. These calculations can determine how different substituents at the C5 position affect the electron distribution in the uracil ring, the stability of different tautomeric forms, and the energies of base pairing interactions frontiersin.orgnih.gov. This information is crucial for understanding the chemical reactivity and molecular recognition properties of these molecules and can be correlated with experimental data from techniques like NMR spectroscopy frontiersin.orgnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for studying the structure and dynamics of nucleic acids in solution. NMR can provide detailed information about the conformation of the ribose sugar, the orientation of the nucleobase, and the hydrogen bonding interactions proquest.comresearchgate.net. When combined with computational modeling, such as restrained molecular dynamics, NMR data can be used to generate high-resolution three-dimensional structures of modified RNA molecules and their complexes with other molecules nih.gov.

The integration of these methods allows for a more comprehensive understanding of the system under study. For example, experimental observations of the effects of a modification on tRNA function can be rationalized by computational studies that reveal the underlying changes in structure and dynamics. Conversely, computational predictions can guide the design of new experiments to test specific hypotheses. This iterative cycle of experiment and computation is a powerful paradigm for advancing our knowledge in the field of modified nucleic acids.

Exploration of New Methodologies for Site-Specific RNA Labeling and Detection in Complex Biological Systems

The ability to label and detect RNA molecules with site-specificity within complex biological environments is essential for understanding their localization, dynamics, and function.

A variety of methods are being developed for the site-specific labeling of RNA . These can be broadly categorized into chemical, enzymatic, and combined semi-synthetic approaches nih.govacs.org. Chemical synthesis using phosphoramidite (B1245037) chemistry allows for the incorporation of modified or labeled nucleotides at any desired position in an RNA sequence nih.govacs.org. Enzymatic methods often utilize RNA ligases or polymerases to incorporate modified nucleotides at the 3' or 5' end of an RNA or internally nih.gov.

For in vivo labeling, metabolic labeling strategies are particularly powerful. These methods involve feeding cells with modified nucleoside analogs that are incorporated into newly synthesized RNA through the cell's own metabolic pathways nih.govproquest.combiorxiv.orgnih.gov. For example, fluorescent cytidine (B196190) analogs can be metabolically incorporated into cellular RNA, enabling live-cell imaging of RNA transcription, turnover, and trafficking nih.govbiorxiv.org. To achieve cell-type-specific labeling, enzyme-based approaches are being developed where an exogenous enzyme is expressed in the target cells, which then specifically activates a modified nucleobase analog that is not processed by endogenous enzymes proquest.comnih.gov.

Fluorescence-based methods are invaluable for visualizing RNA in living cells. Techniques like fluorescence in situ hybridization (FISH) use fluorescently labeled probes that bind to specific RNA sequences. For live-cell imaging, systems based on fluorescent proteins that bind to specific RNA tags (like the MS2 system) or RNA aptamers that bind to and activate a fluorophore (like Spinach) have been developed frontiersin.orgnih.govresearchgate.net.

Future research will focus on developing new labeling chemistries with improved biocompatibility and reaction kinetics, as well as more sensitive and multiplexed detection methods to study the dynamics of multiple RNA species simultaneously in their native cellular environment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Methyl 5-Dimethoxycarbonyl Uridine in RNA samples?

  • Methodological Answer : Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating modified uridines due to their polar nature. For instance, uridine derivatives with hydrophilic modifications (e.g., methoxycarbonyl groups) exhibit retention factors (k) up to 12 in HILIC systems, outperforming standard reversed-phase methods . Mass spectrometry (MS) complements this by providing structural confirmation: tandem MS (LC-MS/MS) in negative-ion mode detects fragment ions like m/z 306.9 ([M-H]⁻) and 211.0 (phosphate backbone cleavage). Quantitative analysis can leverage isotope-labeled internal standards for precision .

Q. What safety protocols should be followed when synthesizing or handling this compound?

  • Methodological Answer :

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation via controlled weighing in fume hoods .
  • Spill Management : Collect solids with anti-static equipment to prevent dispersion; dispose in sealed containers labeled for halogenated waste .
  • Ventilation : Ensure local exhaust ventilation during synthesis to mitigate inhalation risks, especially when working with volatile intermediates like methoxycarbonyl chloride .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

  • Methodological Answer :

  • Stepwise Protection : Protect the ribose 2'-OH with tert-butyldimethylsilyl (TBDMS) groups before introducing the dimethoxycarbonyl moiety at the 5-position to avoid undesired esterification .
  • Catalytic Conditions : Use DMAP (4-dimethylaminopyridine) as a catalyst during carbonyl activation to enhance regioselectivity. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 EtOAc/hexane) .
  • Purification : Employ silica gel chromatography with gradient elution (5% → 20% MeOH in DCM) to isolate the product from byproducts like 5-methoxyuridine .

Advanced Research Questions

Q. How do structural modifications at the 5-position of uridine influence interactions with tRNA-modifying enzymes like ALKBH8 or Trm9?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant ALKBH8-TRM112 complexes in in vitro methylation assays with S-adenosylmethionine (SAM) as the methyl donor. Compare activity against this compound versus unmodified uridine via HPLC quantification of SAM depletion .
  • Functional Impact : The dimethoxycarbonyl group sterically hinders the ELP complex (Elp1-Elp3), reducing carboxymethylation at U34. This can be validated via in vivo complementation assays in S. cerevisiae Δelp3 strains, where tRNA wobble modifications are absent .

Q. What experimental strategies resolve contradictions in reported effects of this compound on translation fidelity?

  • Methodological Answer :

  • Ribosome Profiling : Perform high-throughput sequencing of ribosome-protected mRNA fragments in HEK293 cells transfected with modified tRNA. Compare codon-specific stalling (e.g., AAA vs. AAG lysine codons) to assess wobble pairing efficiency .
  • Thiolation Cross-Validation : Co-express thiolation pathway components (e.g., Urm1) to test if 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) formation rescues translation defects observed with this compound .

Q. How can researchers differentiate this compound from isobaric modifications (e.g., 5-carboxyuridine) in complex biological matrices?

  • Methodological Answer :

  • MS/MS Fragmentation : Use collision-induced dissociation (CID) to generate diagnostic ions. This compound produces a fragment at m/z 167.1 (C₅H₇O₄⁺), absent in 5-carboxyuridine .
  • Isotopic Labeling : Synthesize ¹³C-labeled dimethoxycarbonyl groups and track incorporation via high-resolution MS (e.g., Q-TOF) to distinguish from natural isotopic patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.